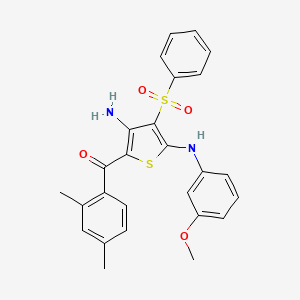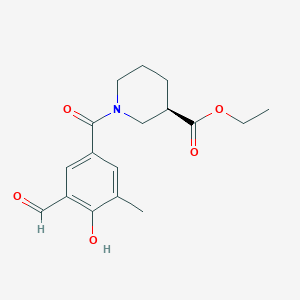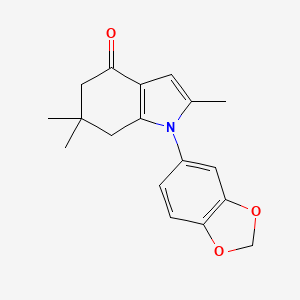
(3-氨基-5-((3-甲氧基苯基)氨基)-4-(苯磺酰基)噻吩-2-基)(2,4-二甲基苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This could involve reactions between precursor compounds, and would be guided by principles of organic chemistry .Molecular Structure Analysis
Researchers might use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s structure can give clues about its reactivity .Physical And Chemical Properties Analysis
Researchers might measure properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用
抗癌特性
对噻吩杂环化合物(如 APTM)的研究表明在抑制人结肠癌细胞增殖方面有希望的应用。一项研究表明,APTM 以剂量和时间依赖性方式抑制 HCT116 细胞的生长,抗癌作用是由 p53 依赖性凋亡诱导引起的。这表明在治疗人结肠癌中具有潜在的治疗应用 (廖晓琳 等人,2017 年)。
微管蛋白聚合抑制
已经研究了苯statin 家族中的化合物,例如(4-甲氧基苯基)(3,4,5-三甲氧基苯基)甲苯酮(PHT),以了解它们的细胞毒性和作用机制。PHT 通过抑制微管蛋白聚合和诱导凋亡,对不同的肿瘤细胞系表现出强大的细胞毒性。这表明其作为抗癌治疗剂的潜力 (H. I. F. Magalhães 等人,2013 年)。
燃料电池应用
对新型磺化聚酰亚胺膜的合成和性能的研究突出了它们在直接甲醇燃料电池中的应用。这些膜表现出良好的溶解性、高热稳定性、高质子传导性和低甲醇渗透性,表明它们在燃料电池技术中的潜力 (翟峰 等人,2007 年)。
抗氧化特性
对(3,4-二羟基苯基)(2,3,4-三羟基苯基)甲苯酮及其衍生物的合成和探索以了解其抗氧化特性表明,这些化合物表现出有效的抗氧化能力,为抗氧化治疗提供了新的途径 (亚辛·切廷卡亚 等人,2012 年)。
分子对接研究
已经对噻吩和噻唑衍生物进行了分子对接研究,以了解它们的抗病毒和抗菌活性。这些研究有助于优化和开发具有特定生物活性的化合物 (M. 法蒂玛沙哈娜 等人,2020 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)23(29)24-22(27)25(34(30,31)20-10-5-4-6-11-20)26(33-24)28-18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIGRCTDYDRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)



![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)


![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2883729.png)
![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)

